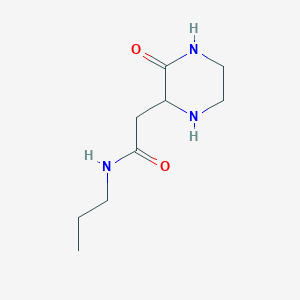

2-(3-oxopiperazin-2-yl)-N-propylacetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis method of “2-(3-oxopiperazin-2-yl)-N-propylacetamide” is well-studied. A 1,3-dipolar cycloaddition reaction of N-aryl maleimides with azomethine ylides obtained from aromatic aldehydes and alkyl(3-oxopiperazin-2-yl)acetates gave a new heterocyclic system .Molecular Structure Analysis

The molecular formula of “2-(3-oxopiperazin-2-yl)-N-propylacetamide” is C6H10N2O3 . The InChI code is 1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10) .Chemical Reactions Analysis

The chemical reactions involving “2-(3-oxopiperazin-2-yl)-N-propylacetamide” are complex. For instance, a 1,3-dipolar cycloaddition reaction of N-aryl maleimides with azomethine ylides obtained from aromatic aldehydes and alkyl(3-oxopiperazin-2-yl)acetates gave a new heterocyclic system .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-oxopiperazin-2-yl)-N-propylacetamide” are as follows: Its molecular weight is 158.16 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 2 . Its exact mass is 158.06914219 g/mol .Wissenschaftliche Forschungsanwendungen

Bioactive Diketopiperazines

- Bioactive Diversity and Drug Discovery Potential : Diketopiperazines (DKPs), which include compounds structurally related to "2-(3-oxopiperazin-2-yl)-N-propylacetamide", have demonstrated a wide range of bioactive properties. These properties include anti-tumor, neuroprotective, immune and metabolic regulatory, anti-inflammatory effects, antibiotic activity, and more. Their rigid structure, chiral nature, and varied side chains contribute to their medicinal applications, suggesting a potential area for further exploration of "2-(3-oxopiperazin-2-yl)-N-propylacetamide" and its analogs in drug discovery (Wang, Wang, Ma, & Zhu, 2013).

Pharmacokinetics and Drug Interactions

- Proton Pump Inhibitors Interaction Profiles : The study on proton pump inhibitors (PPIs) highlights the clinical significance of drug interactions, especially for compounds affecting gastric pH and metabolism. Given the structural and functional complexity of related compounds, understanding the interaction profiles of "2-(3-oxopiperazin-2-yl)-N-propylacetamide" could be crucial for predicting potential drug interactions and optimizing therapeutic strategies (Wedemeyer & Blume, 2014).

Neuropharmacology and Receptor Targeting

- NMDA Receptor and Neurodegenerative Diseases : A comprehensive review of the glutamatergic system, particularly focusing on NMDA receptors, provides insights into the therapeutic mechanisms against neurodegenerative diseases. Given the pharmacological relevance of the NMDA receptor in cognitive and neuroprotective effects, compounds like "2-(3-oxopiperazin-2-yl)-N-propylacetamide" could offer new avenues for treating such conditions if they exhibit activity at these or related targets (Horak, Petralia, Kaniaková, & Sans, 2014).

Therapeutic Potential in Psychiatry

- Oxytocin in Anxiety and Social Fear : The regulatory capacity of oxytocin on general and social anxiety-related behaviors highlights the complexity of neurochemical pathways in psychiatric disorders. This area of research is particularly relevant for compounds like "2-(3-oxopiperazin-2-yl)-N-propylacetamide" that may interact with neuroreceptor systems implicated in mood and anxiety disorders (Neumann & Slattery, 2016).

Safety And Hazards

Zukünftige Richtungen

The future directions of “2-(3-oxopiperazin-2-yl)-N-propylacetamide” are promising. There is significant interest in the synthesis of novel annelated 2-oxopiperazines . This process involves the synthesis of methyl-1, 6-dioxo-8- ( (arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates, highlighting the versatility of (3-Oxopiperazin-2-yl)acetic acid derivatives in chemical synthesis.

Eigenschaften

IUPAC Name |

2-(3-oxopiperazin-2-yl)-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-2-3-11-8(13)6-7-9(14)12-5-4-10-7/h7,10H,2-6H2,1H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZNSORBDPCTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-oxopiperazin-2-yl)-N-propylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)

![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)